molecular formula C13H13BrN2O2 B2976814 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide CAS No. 1903332-94-4

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide

Cat. No.: B2976814
CAS No.: 1903332-94-4
M. Wt: 309.163
InChI Key: GCDFGPMBVLRCAY-UHFFFAOYSA-N
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Description

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a bromine atom and an isoxazole ring

Properties

IUPAC Name

2-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10-8-16-18-9-10/h1-2,5-6,8-9H,3-4,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDFGPMBVLRCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCC2=CON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation/Reduction: Formation of oxidized or reduced isoxazole derivatives.

Scientific Research Applications

Biological Activity

2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

The synthesis of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide typically involves several key steps:

  • Formation of Isoxazole Ring : This is achieved via a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
  • Bromination : The benzamide core undergoes bromination using bromine or N-bromosuccinimide (NBS).
  • Coupling Reaction : The final step involves coupling the brominated benzamide with the isoxazole derivative using appropriate reagents and catalysts.

Biological Activity

The biological activity of 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide has been investigated in various studies, highlighting its potential as a therapeutic agent.

The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. The isoxazole ring may modulate the activity of these targets, potentially leading to therapeutic effects such as:

  • Antiproliferative Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating that 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide may also exhibit such properties .
  • Biofilm Inhibition : Research indicates that related compounds can inhibit biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Case Studies and Research Findings

  • Antiproliferative Activity : In a study focusing on benzamide derivatives, compounds similar to 2-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide exhibited significant cytotoxicity against various cancer cell lines. Notably, some derivatives caused S-phase cell cycle arrest, which could be a mechanism through which they exert their antiproliferative effects .
  • Biofilm Formation Inhibition : A comparative study evaluated the efficacy of several benzamide derivatives against bacterial biofilms. The results indicated that certain structural modifications enhanced biofilm inhibition, which could be relevant for the development of new antimicrobial agents .

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates.
  • Organic Synthesis : The compound can act as an intermediate in creating more complex organic molecules.
  • Material Science : Its unique properties may lead to applications in developing advanced materials.

Comparative Biological Activity Table

The following table summarizes the biological activities observed in related compounds:

CompoundActivity TypeIC50 (µM)Mechanism of Action
Compound AAntiproliferative<6.5S-phase arrest
Compound BBiofilm inhibition39.1Inhibition of bacterial adhesion
Compound CAntimicrobial8.0Disruption of bacterial cell wall synthesis

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